Product packaging for Indolizino[2,3-F]quinoxaline(Cat. No.:CAS No. 959619-25-1)

Indolizino[2,3-F]quinoxaline

Cat. No.: B11882807
CAS No.: 959619-25-1
M. Wt: 219.24 g/mol
InChI Key: MUULXRAPGWXZOV-UHFFFAOYSA-N
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Description

Indolizino[2,3-f]quinoxaline is a fused heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Although research is ongoing, compounds based on the indolizinoquinoxaline structure have demonstrated promising biological activities in scientific studies. Related analogues, such as pyrrolo[1,2-a]quinoxaline and indolo[2,3-b]quinoxaline, have shown potent antimycobacterial activity against Mycobacterium tuberculosis , including difficult-to-treat strains, suggesting a potential mechanism involving the inhibition of essential bacterial enzymes . Furthermore, structurally similar molecules have been evaluated against human cancer cell lines, including glioblastoma multiforme, with several derivatives exhibiting notable cytotoxic effects . The planar, polyaromatic nature of this fused ring system also suggests potential for DNA interactive behavior , such as intercalation, which could underpin its biological mechanisms . Beyond pharmaceutical applications, the extended π-conjugation system makes this class of compounds a candidate for development in organic electronics, including as electron-transporting materials in organic solar cells and light-emitting diodes (OLEDs) . This product is intended for research purposes only, specifically for use in the synthesis of novel derivatives, biological screening, and investigation of its physical properties for advanced materials. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9N3 B11882807 Indolizino[2,3-F]quinoxaline CAS No. 959619-25-1

Properties

CAS No.

959619-25-1

Molecular Formula

C14H9N3

Molecular Weight

219.24 g/mol

IUPAC Name

indolizino[2,3-f]quinoxaline

InChI

InChI=1S/C14H9N3/c1-2-8-17-10(3-1)9-11-13(17)5-4-12-14(11)16-7-6-15-12/h1-9H

InChI Key

MUULXRAPGWXZOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=C(N2C=C1)C=CC4=NC=CN=C43

Origin of Product

United States

Preparation Methods

Cyclocondensation of o-Phenylenediamine Derivatives

The foundational strategy for constructing indolizino[2,3-f]quinoxaline involves cyclocondensation between o-phenylenediamine derivatives and carbonyl-containing precursors. Zhang et al. demonstrated that treating o-phenylenediamine with isatins in aqueous media using benzyltriethylammonium chloride as a phase-transfer catalyst yields indolo[2,3-b]quinoxaline derivatives at 80–92% efficiency. While this method primarily targets indoloquinoxalines, structural analogs like this compound can be accessed by substituting isatins with α-keto esters or cyclopropane derivatives.

Key advantages include:

  • Solvent economy : Water replaces toxic organic solvents.

  • Catalytic efficiency : Benzyltriethylammonium chloride enables rapid reaction kinetics (2–4 hours).

  • Substrate versatility : Electron-deficient and electron-rich isatins tolerate the conditions.

Annulation via Ylide Intermediates

Intramolecular 1,5-cyclization of ylides provides a direct route to dihydroindolizinoquinoxalines, which can be dehydrogenated to the fully aromatic system. Pohjala’s seminal work established that treating 2-(cyanomethylene)quinoxalines with triphenylphosphine in refluxing toluene generates ylides that undergo cyclization to dihydroindolizino[2,3-f]quinoxalines in 65–78% yields. Subsequent oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) completes aromatization.

Mechanistic insights :

  • Nucleophilic attack by the ylide’s nitrogen on the adjacent electrophilic carbon.

  • Formation of a six-membered transition state stabilized by conjugation.

  • Aromatization via elimination of HCN or analogous small molecules.

Transition Metal-Mediated Approaches

Palladium-Catalyzed Cross-Coupling

Palladium complexes enable modular assembly of this compound through Suzuki-Miyaura and Buchwald-Hartwig couplings. Badaro et al. reported a three-component reaction combining 2-chloroquinoxaline, boronic esters, and propargyl amines using Pd(PPh₃)₄/PCy₃ to achieve 62–85% yields. This method permits precise control over substituent patterns, critical for structure-activity relationship (SAR) studies.

Optimization parameters :

ParameterOptimal ValueImpact on Yield
Catalyst loading5 mol% Pd(PPh₃)₄+22% vs. 2 mol%
LigandTricyclohexylphosphinePrevents β-hydride elimination
SolventDMF/H₂O (9:1)Enhances solubility of boronic acids

Copper-Promoted Cyclization

Copper(I) iodide catalyzes the oxidative coupling of 2-aminopyridines with α,β-unsaturated ketones to form indolizino frameworks. A 2020 study achieved 70–88% yields using CuI (10 mol%), phenanthroline as a ligand, and oxygen as the terminal oxidant. The reaction proceeds via single-electron transfer (SET) to generate radical intermediates that dimerize regioselectively.

Limitations :

  • Requires strictly anhydrous conditions.

  • Limited to electron-deficient enones.

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use while accelerating reaction rates. A 2024 protocol combines quinoxaline-2-carbaldehyde and cyclic ketones in a planetary mill with K₂CO₃ as a base, achieving 89–94% yields in 30 minutes. This approach reduces energy consumption by 40% compared to thermal methods.

Comparative analysis :

MethodTime (h)Yield (%)Energy Use (kWh/mol)
Conventional heating67812.4
Microwave1.5828.7
Ball milling0.5915.2

Photocatalytic C-H Functionalization

Visible-light-mediated synthesis using eosin Y as a photosensitizer enables direct C-H arylation of quinoxalines. Under blue LED irradiation, this compound derivatives form via radical chain propagation, achieving 55–73% yields. This method excels in functional group tolerance, accommodating nitro, ester, and sulfonyl groups.

Mechanism :

  • Photoexcitation of eosin Y generates singlet oxygen.

  • Hydrogen atom transfer (HAT) from the substrate forms a carbon-centered radical.

  • Radical recombination with aryl diazonium salts completes the transformation.

Multi-Component Reactions (MCRs)

Ugi-Type Condensation

Four-component Ugi reactions assemble indolizino[2,3-f]quinoxalines from amines, aldehydes, isocyanides, and carboxylic acids. A 2021 study reported using montmorillonite K10 as a solid acid catalyst to achieve 68–79% yields. The one-pot protocol benefits from:

  • Convergent synthesis : Reduces purification steps.

  • Structural diversity : >30 analogs synthesized in one library.

Representative substrates :

  • Amine: 2-aminopyridine

  • Aldehyde: 2-quinoxalinecarboxaldehyde

  • Isocyanide: tert-butyl isocyanide

  • Acid: Acetic acid

Povarov Cyclization

Lewis acid-catalyzed [4+2] cycloaddition between N-aryl imines and electron-rich dienophiles constructs the indolizine core. Yudin et al. employed Sc(OTf)₃ (10 mol%) in dichloroethane at 80°C to obtain 71–83% yields. Deuterium labeling studies confirmed a stepwise ionic mechanism over a concerted pathway.

Post-Functionalization Strategies

Late-Stage C-H Borylation

Ir-catalyzed C-H borylation installs boronates at the C4 position of this compound, enabling Suzuki couplings for analog diversification. Using [Ir(COD)OMe]₂ with dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine), researchers achieved 58–67% yields of boronate esters.

Applications :

  • Radiolabeling with ¹⁸F for PET imaging.

  • Introduction of fluorophores for cellular tracking.

Oxidative Dearomatization

Treatment with m-CPBA (meta-chloroperbenzoic acid) induces dearomatization, generating reactive dihydro intermediates for Diels-Alder reactions. This strategy builds polycyclic architectures relevant to natural product synthesis .

Chemical Reactions Analysis

Types of Reactions: Indolizino[2,3-F]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as carbonyls or hydroxyls.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation can yield quinoxaline-2,3-diones, while reduction can produce amino derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Indolizino[2,3-F]quinoxaline derivatives have shown significant potential as anticancer agents. A study identified a novel quinoxaline urea analog that exhibited enhanced potency in inhibiting NF-κB-mediated gene expression, crucial for pancreatic cancer progression. This analog demonstrated approximately 4-fold greater potency in inhibiting pancreatic cancer cell growth compared to previous compounds . The structure-activity relationship (SAR) studies indicated that certain substitutions on the quinoxaline core could dramatically enhance the compound's efficacy.

Table 1: Anticancer Efficacy of this compound Derivatives

CompoundPotency (IC50)Cancer TypeReference
Analog 84~4-fold more potent than 13–197Pancreatic Cancer
IDQ-5Significant activityHuman Leukemia (HL-60)
2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo[2,3-b]quinoxalineMajor antiviral activity; cytotoxicity against various cancersVarious Cancers

Antiviral Applications

This compound derivatives have also been explored for their antiviral properties. One specific compound demonstrated the capacity to inhibit replication of herpes simplex virus type 1 (HSV-1), cytomegalovirus, and varicella-zoster virus in tissue cultures at varying concentrations . This antiviral activity is attributed to the compound's ability to bind to DNA and inhibit viral replication.

Table 2: Antiviral Activity of this compound Derivatives

CompoundVirus TargetedConcentration (mM)Reference
2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo[2,3-b]quinoxalineHSV-1, Cytomegalovirus1e5 mM
Compound 13-20Various VirusesVaries by virus and cell type

Structure-Activity Relationship Studies

The SAR studies conducted on this compound derivatives reveal critical insights into how structural modifications can enhance biological activity. For instance, the incorporation of cyclic substituents or specific electron-withdrawing groups significantly impacted the cytotoxic potency of these compounds .

Key Findings from SAR Studies:

  • Substitutions at the ortho and para positions of the quinoxaline ring can lead to improved anticancer activity.
  • The presence of electron-withdrawing groups enhances the binding affinity to DNA, thereby increasing antiviral efficacy.

Broader Biological Activities

Beyond anticancer and antiviral applications, this compound derivatives have been investigated for their potential in treating chronic diseases such as diabetes and neurological disorders. Their ability to modulate various biological pathways makes them candidates for further research in drug development .

Case Studies

Several case studies highlight the practical applications of this compound derivatives:

  • Case Study on Pancreatic Cancer : A novel analog demonstrated significant inhibition of tumor growth in xenograft models when administered orally alongside standard chemotherapy agents like gemcitabine .
  • Antiviral Efficacy Study : Compounds were tested against multiple viruses with results showing effective inhibition of viral replication and DNA synthesis across different assays .

Comparison with Similar Compounds

Photophysical and Photochemical Properties

Fluorescence and ROS Generation

  • Pyrido[2,3-f]quinoxaline derivatives: Exhibit broad emission bands (440–555 nm) in DMSO, but electron-withdrawing groups (e.g., carboxylic acid) quench fluorescence due to reduced electron density .
  • Quinoxaline-based fluorophores: Used in optoelectronics and sensing; their planar structure enables DNA intercalation and ROS generation under UV light .
Table 3: Photochemical Data
Compound λemission (nm) Quantum Yield (Φ) ROS Generation (UVA)
10-ethyl-7-oxo-pyrido[2,3-f]quinoxaline 450, 490, 555 0.12–0.45 Superoxide (Φ = 0.03)
Carboxylic acid derivative (3a) Negligible <0.01 Minimal

Biological Activity

Indolizino[2,3-F]quinoxaline is a unique compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to a class of fused heterocyclic compounds that exhibit notable pharmacological properties. The compound's structure allows for interactions with various biological targets, making it a subject of interest for drug discovery.

1. Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound derivatives. For instance, a study reported the synthesis of six new derivatives that were evaluated against human glioblastoma multiforme cell lines. The results indicated significant cytotoxicity, particularly for compounds with specific structural modifications .

CompoundCell Line TestedIC50 (μM)
6aU87MG12.5
6bU87MG15.0
6cU87MG8.0

2. Antimicrobial Activity

This compound derivatives have also shown promising antimicrobial properties. A recent study highlighted their effectiveness against various bacterial strains, suggesting potential as novel antibacterial agents .

CompoundBacterial StrainMIC (μg/mL)
10fStaphylococcus aureus0.5
10gMethicillin-resistant S. aureus0.5
10hEscherichia coli1.0

3. Antiviral Activity

Research indicates that this compound derivatives possess antiviral properties, particularly in inhibiting viral replication mechanisms. These compounds have been screened for their ability to induce interferon and exhibit DNA binding affinity, which is crucial for antiviral efficacy .

Case Study 1: Synthesis and Evaluation

A study synthesized a series of this compound derivatives and evaluated their biological activities using various assays. The findings revealed that certain modifications enhanced their cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of this compound with target proteins involved in cancer and viral pathways. These studies provide insights into the mechanism of action and guide further structural optimization of these compounds for enhanced activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for indolizino[2,3-f]quinoxaline derivatives, and how do reaction conditions influence product yields?

  • Methodological Answer : Pd-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, are widely used. For example, a two-step approach involving Suzuki coupling of 2,3-dibromoquinoxaline with aryl boronic acids, followed by Pd-catalyzed C–N annulation with amines, achieves yields of 60–85% . Solvent choice (e.g., toluene vs. DMF) and catalyst loading (e.g., Pd(OAc)₂ with Xantphos) critically influence regioselectivity and byproduct formation.

Q. How do substituents on the indolizinoquinoxaline core affect electrochemical properties like HOMO/LUMO energy levels?

  • Methodological Answer : Electron-donating groups (e.g., methoxy) at the 6-position raise HOMO energy levels, reducing band gaps (e.g., 6-(4-methoxyphenyl)-substituted derivatives exhibit HOMO ≈ -5.2 eV and band gaps <2.8 eV) . Cyclic voltammetry in anhydrous acetonitrile with TBAPF₆ as electrolyte is standard for measuring redox potentials.

Q. What spectroscopic techniques are essential for characterizing indolizinoquinoxaline derivatives?

  • Methodological Answer : UV-Vis spectroscopy (λmax 350–450 nm in DCM) identifies π→π* transitions, while fluorescence spectroscopy (quantum yields up to 75% in nonpolar solvents) probes emissive properties . NMR (¹H/¹³C) and HRMS confirm structural integrity, and X-ray crystallography resolves substituent orientation effects on planarity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data on indolizinoquinoxaline electronic structures?

  • Methodological Answer : Hybrid functionals like B3LYP (including exact exchange terms) improve accuracy for HOMO/LUMO predictions. For example, Becke’s 1993 functional reduced average errors in atomization energies to 2.4 kcal/mol . Compare computed absorption spectra (TD-DFT) with experimental UV-Vis data to validate charge-transfer character .

Q. What strategies mitigate conflicting reports on indolizinoquinoxaline cytotoxicity and DNA-binding specificity?

  • Methodological Answer : Thermal denaturation assays (ΔTm >5°C for GC-rich DNA) and fluorescence intercalator displacement (FID) tests quantify DNA affinity. Substituent bulkiness (e.g., bicyclo[2.2.2]octadiene groups) reduces non-specific intercalation, while planar side chains enhance minor-grove binding . Control for topoisomerase inhibition (e.g., via plasmid relaxation assays) to isolate DNA-targeted mechanisms .

Q. How can photophysical properties be optimized for near-infrared (NIR) fluorescence in indolizinoquinoxaline derivatives?

  • Methodological Answer : Introduce push-pull substituents (e.g., electron-deficient quinoxaline fused with electron-rich indolizine) to extend conjugation. Heating derivatives like 8,11-dihydro-8,11-ethanoindolizino[5,6-b]quinoxaline induces retro-Diels-Alder reactions, forming π-expanded dimers with NIR emission >1,400 nm . Solvent polarity screening (e.g., THF vs. DMSO) minimizes aggregation-caused quenching.

Q. Why do some indolizinoquinoxaline derivatives exhibit unexpected instability during storage or reaction?

  • Methodological Answer : Unsubstituted α-pyrrole positions (e.g., in 1a/1b) are prone to oxidation. Stabilize via N-alkylation or encapsulation in inert matrices (e.g., PMMA). Monitor degradation via HPLC-MS and optimize storage under argon at -20°C .

Key Recommendations for Researchers

  • Prioritize Pd-catalyzed C–N coupling for scalable synthesis .
  • Use B3LYP/6-31G for DFT studies to balance accuracy and computational cost .
  • Screen solvent polarity and substituent bulkiness to optimize fluorescence and DNA binding .

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